molecular formula C13H10FN3O B14312740 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine CAS No. 108784-44-7

6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B14312740
CAS No.: 108784-44-7
M. Wt: 243.24 g/mol
InChI Key: VNIKEAVMPIMTLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazines .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .

Properties

CAS No.

108784-44-7

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

6-fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H10FN3O/c1-18-13-12(9-5-3-2-4-6-9)15-11-8-7-10(14)16-17(11)13/h2-8H,1H3

InChI Key

VNIKEAVMPIMTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1N=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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